methyl 4-methoxy-2H-indazole-5-carboxylate
Description
Methyl 4-methoxy-2H-indazole-5-carboxylate is a heterocyclic compound featuring an indazole core substituted with a methoxy group at position 4 and a methyl ester at position 4. Indazoles are bicyclic aromatic systems comprising a benzene ring fused to a pyrazole, offering unique electronic and steric properties. The methyl ester at position 5 introduces hydrolytic sensitivity, making it a candidate for prodrug strategies or further functionalization.
Synthetic routes for such indazole derivatives often involve condensation reactions under acidic conditions, analogous to methods described for indole-thiazole hybrids . For example, refluxing with acetic acid and sodium acetate, as seen in the synthesis of indole-2-carboxylate derivatives, could be adapted for this compound . While specific biological data for this compound are scarce, indazole derivatives are widely explored in medicinal chemistry for kinase inhibition, anti-inflammatory, and anticancer activities.
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 4-methoxy-2H-indazole-5-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-6(10(13)15-2)3-4-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12) |
InChI Key |
CMCMGOTXXGBOLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=NNC=C21)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methoxy-2H-indazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate cyclization, leading to the formation of the indazole ring. The resulting product is then esterified to obtain the desired methyl ester.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methoxy-2H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of 4-hydroxy-2H-indazole-5-carboxylate.
Reduction: Formation of 4-methoxy-2H-indazole-5-methanol.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-2H-indazole-5-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-methoxy-2H-indazole-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Indazole vs. Imidazole Derivatives
Imidazole derivatives (e.g., those in ) feature a five-membered ring with two nitrogen atoms, enhancing basicity and hydrogen-bonding capacity compared to indazoles. For instance, compounds like 4-[(benzylamino)carbonyl]-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole exhibit distinct solubility profiles due to their polar substituents and nitrogen positioning . In contrast, methyl 4-methoxy-2H-indazole-5-carboxylate’s fused aromatic system may confer greater planarity, influencing π-π stacking interactions in biological systems.
Substituent Position Effects
- Position 4 Methoxy Group : The electron-donating methoxy group at position 4 in the target compound may stabilize the indazole ring via resonance, contrasting with analogs like methyl 6-methoxy-1H-indazole-3-carboxylate, where the methoxy group at position 6 alters electronic distribution and steric accessibility.
- Ester Group Variants : Replacing the methyl ester (e.g., with ethyl in ethyl 4-methoxy-2H-indazole-5-carboxylate) increases lipophilicity and slows hydrolysis rates, impacting bioavailability .
Physical and Chemical Properties
Hypothetical data for key compounds are compared below:
*Hypothetical values based on analogous compounds.
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